REACTION_CXSMILES
|
[CH2:1]([OH:4])[C:2]#[CH:3].I[C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1.C(N(CC)CC)C>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu](I)I>[CH:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][CH:14]=2)[CH:9]=[CH:10][C:11]=1[C:3]#[C:2][CH2:1][OH:4] |f:4.5.6|
|
Name
|
|
Quantity
|
8.43 mL
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Type
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reactant
|
Smiles
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C(C#C)O
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Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
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IC1=CC2=CC=CC=C2C=C1
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Name
|
|
Quantity
|
39.6 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
Bis(triphenylphosphine)palladium (II) chloride
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Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
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Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
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Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 35° C. for 12 h under nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a bed of celite
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Type
|
WASH
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Details
|
the filtrate was washed with ethyl acetate (200 ml)
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Type
|
CONCENTRATION
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Details
|
The filtrate was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
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Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |